![molecular formula C11H11N3O3 B1484336 3-Cyclopropyl-6-(5-methyl-1,2-oxazol-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2097993-11-6](/img/structure/B1484336.png)
3-Cyclopropyl-6-(5-methyl-1,2-oxazol-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
3-Cyclopropyl-6-(5-methyl-1,2-oxazol-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a useful research compound. Its molecular formula is C11H11N3O3 and its molecular weight is 233.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Cyclopropyl-6-(5-methyl-1,2-oxazol-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclopropyl-6-(5-methyl-1,2-oxazol-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cyclization Reactions
Research demonstrates various cyclization reactions involving related pyrimidine-2,4-diones. For example, Mekuskiene and Vainilavicius (2006) described the synthesis of pyrimidine-2,4-diones and their reactions with electrophiles, highlighting the versatility of these compounds in chemical reactions (Mekuskiene & Vainilavicius, 2006). Similarly, Shikhaliev et al. (2008) explored the cyclization of cyanamides with various compounds, leading to different pyrimidine derivatives, showcasing the broad potential of these compounds in synthetic chemistry (Shikhaliev et al., 2008).
Supramolecular Assemblies
Fonari et al. (2004) investigated novel pyrimidine derivatives as ligands for co-crystallization, forming complex supramolecular assemblies. This study illustrates the potential of such compounds in the development of new materials with unique properties (Fonari et al., 2004).
Electrocatalytic Applications
Elinson et al. (2021) demonstrated the electrocatalytic cyclization of related pyrimidine-2,4-(1H,3H)-diones, leading to the formation of spirobarbituric dihydrofurans. This research opens avenues for the use of such compounds in electrocatalytic processes (Elinson et al., 2021).
Vibrational Spectroscopy and NLO Applications
Al-Abdullah et al. (2014) conducted a detailed study on the molecular structure and vibrational spectra of a related compound, exploring its potential in nonlinear optical applications. This highlights the relevance of pyrimidine derivatives in materials science, especially in the field of optoelectronics (Al-Abdullah et al., 2014).
Antimicrobial Activity
Vlasov et al. (2015) synthesized and evaluated the antimicrobial activity of thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones, indicating the potential of these compounds in the development of new antimicrobial agents (Vlasov et al., 2015).
properties
IUPAC Name |
3-cyclopropyl-6-(5-methyl-1,2-oxazol-4-yl)-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-6-8(5-12-17-6)9-4-10(15)14(7-2-3-7)11(16)13-9/h4-5,7H,2-3H2,1H3,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QISWMNXEZGKJLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C2=CC(=O)N(C(=O)N2)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-6-(5-methyl-1,2-oxazol-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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